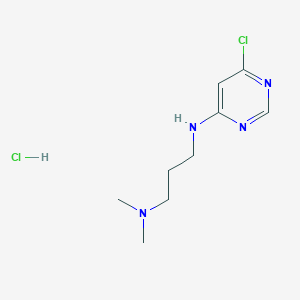![molecular formula C7H4Cl2N2O B1398514 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine CAS No. 1160994-79-5](/img/structure/B1398514.png)
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Descripción general
Descripción
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is an organic compound with the molecular formula C7H4Cl2N2O and a molecular weight of 203.03 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine, involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is characterized by the presence of a furo[2,3-d]pyrimidine core, which is a heterocyclic compound containing a furan ring fused with a pyrimidine ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methodologies: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has been synthesized using various methods. For example, Liu Guo-ji (2009) described the synthesis using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a product yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).
- Structural and Vibrational Characteristics: B. Sreenivas et al. (2022) conducted a study on the torsional potentials, optimized geometry, and vibrational assignments of 2,4-dichloro-5-methyl pyrimidine using density functional theory. This study provided insights into the molecular characteristics like highest occupied molecular orbital, lowest unoccupied molecular orbital, and thermodynamic parameters of these compounds (B. Sreenivas et al., 2022).
Biomedical Applications
- Antitumor Activity: Research by R. K. V. Devambatla et al. (2016) found that certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines showed potent microtubule depolymerizing activities, suggesting potential for use in cancer treatment. These compounds were effective against multidrug-resistant cancer cells (R. K. V. Devambatla et al., 2016).
- Antiviral Properties: A study by N. Saxena et al. (1988) on certain 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines indicated slight antiviral activity, although they were not pursued further due to limited efficacy (N. Saxena et al., 1988).
- Inhibitors of Dihydrofolate Reductase: Compounds derived from 2,4-dichloro-5-methylfuro[2,3-d]pyrimidine have been studied for their potential as dihydrofolate reductase inhibitors, with implications for treating infections and cancer (A. Gangjee et al., 1998).
Optical and Electronic Properties
- Nonlinear Optical Material: P. Murthy et al. (2019) analyzed the structural, spectroscopic, and reactivity properties of a related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, highlighting its potential as a third-order nonlinear optical material suitable for optical limiting and switching applications (P. Murthy et al., 2019).
Safety And Hazards
The safety data sheet for 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required .
Propiedades
IUPAC Name |
2,4-dichloro-5-methylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTXLKXOUFKWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718825 | |
| Record name | 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
CAS RN |
1160994-79-5 | |
| Record name | 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



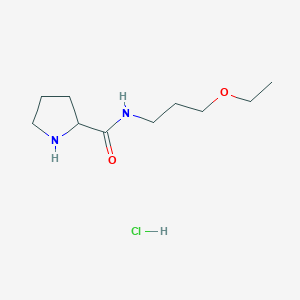
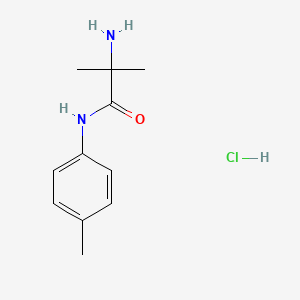
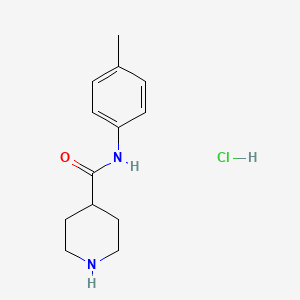
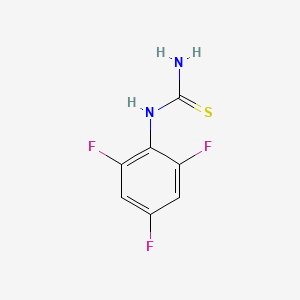
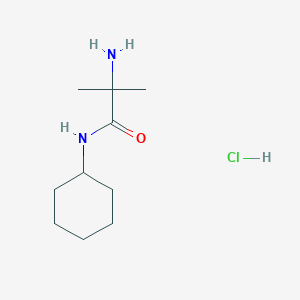

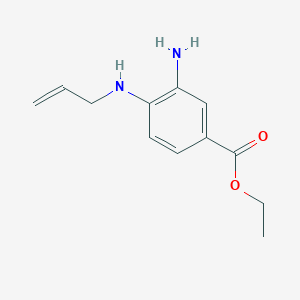
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
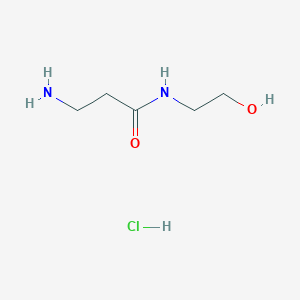
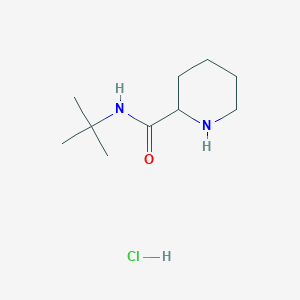
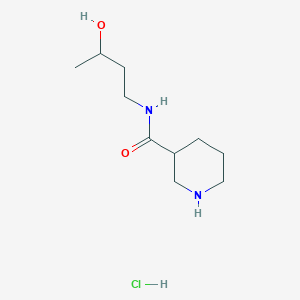
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
